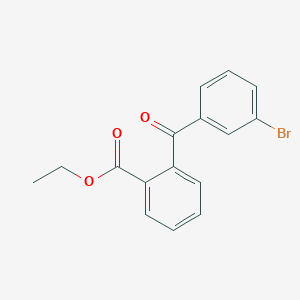

3-Bromo-2'-carboethoxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2’-carboethoxybenzophenone is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . . This compound is used primarily in research and industrial applications due to its unique chemical properties.

准备方法

The synthesis of 3-Bromo-2’-carboethoxybenzophenone typically involves a coupling reaction. A representative procedure includes the use of nickel(II) acetylacetonate (Ni(acac)2) as a catalyst. In a 25 mL round-bottomed flask, Ni(acac)2 (0.06 g, 2 mol%) and 10 mL (5 mmol) of a 0.5 M solution of 2-(ethoxycarbonyl)phenylzinc bromide in tetrahydrofuran (THF) are added at room temperature . This method ensures a high yield and purity of the final product.

化学反应分析

3-Bromo-2’-carboethoxybenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: As mentioned in the preparation methods, coupling reactions are common for synthesizing this compound.

Common reagents used in these reactions include nickel(II) acetylacetonate, phenylzinc bromide, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-Bromo-2’-carboethoxybenzophenone is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-Bromo-2’-carboethoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological system in which it is used. The exact pathways and molecular targets are still under investigation, but it is known to interact with thiol groups in proteins, affecting their function .

相似化合物的比较

3-Bromo-2’-carboethoxybenzophenone can be compared with other similar compounds, such as:

3-Bromo-2’-carbomethoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.

2-Bromo-4’-carboethoxybenzophenone: The bromine atom is positioned differently on the benzene ring.

3-Chloro-2’-carboethoxybenzophenone: Chlorine replaces the bromine atom

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3-Bromo-2’-carboethoxybenzophenone.

生物活性

3-Bromo-2'-carboethoxybenzophenone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article examines the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a benzophenone derivative, characterized by the presence of a bromine atom at the 3-position and a carboethoxy group at the 2'-position of the benzophenone structure. The general formula can be represented as follows:

This structural configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Activity : Similar to other benzophenones, it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Photoprotective Effects : Benzophenones are known for their ability to absorb UV radiation, which may provide protective effects against UV-induced damage in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of benzophenone derivatives, including this compound. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests have shown that this compound demonstrates significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values vary depending on the specific cell line, indicating differential sensitivity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MDA-MB-231 | 12.8 |

| A549 (lung cancer) | 20.5 |

These results suggest that the compound may act as a potential lead in anticancer drug development.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of benzophenones. Preliminary studies indicate that this compound may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.

Case Studies

- Study on Anticancer Activity : A study published in Molecules evaluated various benzophenone derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Photoprotective Effects : Research has demonstrated that benzophenone derivatives can protect cells from UV-induced damage, which is particularly relevant for skin cancer prevention . The study highlighted the role of these compounds in absorbing harmful UV radiation and preventing cellular damage.

Toxicological Considerations

While investigating the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxicity in non-target cells. Further toxicological studies are warranted to fully understand its safety profile for potential therapeutic applications.

属性

IUPAC Name |

ethyl 2-(3-bromobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYQZQJBKGENLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641436 |

Source

|

| Record name | Ethyl 2-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-82-1 |

Source

|

| Record name | Ethyl 2-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。